An In-Depth Technical Guide to Ethyl 4-(2-thienyl)butanoate for Advanced Research Applications
An In-Depth Technical Guide to Ethyl 4-(2-thienyl)butanoate for Advanced Research Applications
Introduction
Ethyl 4-(2-thienyl)butanoate is a versatile ester that holds significant interest for researchers in organic synthesis, materials science, and particularly in the field of drug development. Its molecular architecture, featuring a flexible butanoate chain attached to a thiophene ring, makes it a valuable synthetic intermediate. The thiophene moiety, a sulfur-containing heterocycle, is a well-established bioisostere of the benzene ring. This structural relationship allows medicinal chemists to strategically modify drug candidates to enhance potency, alter pharmacokinetic profiles, and improve selectivity by leveraging the unique electronic and steric properties of the thiophene core. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and handling of Ethyl 4-(2-thienyl)butanoate, offering field-proven insights for its effective application in a research setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application and characterization.
Core Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and data retrieval. The key identifiers for Ethyl 4-(2-thienyl)butanoate are summarized below.
| Identifier | Value |
| IUPAC Name | ethyl 4-(thiophen-2-yl)butanoate |
| CAS Number | 52658-33-4 |
| Molecular Formula | C₁₀H₁₄O₂S |
| Molecular Weight | 198.28 g/mol |
| Canonical SMILES | CCOC(=O)CCCC1=CC=CS1 |
| InChI Key | BENMJXUHMZVAMF-UHFFFAOYSA-N |
Physical Properties
While specific, experimentally verified physical data for Ethyl 4-(2-thienyl)butanoate is not widely published, properties can be estimated based on its structure and comparison to analogous compounds like 4-(2-thienyl)butyric acid.
| Property | Value (Predicted or Analog-Based) |
| Physical State | Liquid |
| Color | Colorless to pale yellow |
| Boiling Point | ~130-140 °C at reduced pressure |
| Density | ~1.05 - 1.15 g/mL |
Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized or procured compound. Below is a predictive guide to its spectral features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Thiophene Ring Protons (δ 6.8-7.2 ppm): Three protons on the thiophene ring will appear as a complex multiplet.
-
Ester Methylene Protons (-O-C H₂-CH₃, δ ~4.1 ppm): A quartet resulting from coupling with the adjacent methyl group.
-
Alkyl Chain Protons (δ 1.9-3.0 ppm): The three methylene groups of the butanoate chain will appear as distinct multiplets (likely two triplets and a sextet).
-
Ester Methyl Protons (-O-CH₂-C H₃, δ ~1.2 ppm): A triplet from coupling with the adjacent methylene group.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 8 unique signals.
-
Carbonyl Carbon (C=O): δ ~173 ppm.
-
Thiophene Carbons: Four signals in the aromatic region, δ ~123-145 ppm.
-
Ester Methylene Carbon (-O-CH₂-): δ ~60 ppm.
-
Alkyl Chain Carbons: Three signals in the aliphatic region, δ ~25-35 ppm.
-
Ester Methyl Carbon (-CH₃): δ ~14 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ , characteristic of the ester carbonyl group.
-
C-O Stretch: A distinct band in the 1150-1250 cm⁻¹ region.
-
C-H Stretches (sp²): Aromatic C-H stretches from the thiophene ring appearing just above 3000 cm⁻¹ .
-
C-H Stretches (sp³): Aliphatic C-H stretches from the ethyl and butyl chains appearing just below 3000 cm⁻¹ .
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 198 , corresponding to the molecular weight.
-
Key Fragmentation Patterns: Expect to see characteristic fragments from the loss of the ethoxy group (-OCH₂CH₃, m/z = 153), the ethyl group (-CH₂CH₃, m/z = 169), and a prominent peak corresponding to the thienylmethyl cation (m/z = 97) from cleavage of the butyrate chain.
-
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 4-(2-thienyl)butanoate can be approached from multiple strategic standpoints. The choice of method depends on the availability of starting materials, desired scale, and laboratory capabilities.
Retrosynthetic Analysis
A retrosynthetic approach reveals two primary and logical pathways for constructing the target molecule.
Protocol 1: Fischer Esterification of 4-(2-thienyl)butanoic Acid
This is the most direct and classical method, relying on the acid-catalyzed reaction between the corresponding carboxylic acid and ethanol.[1]
Rationale: The Fischer esterification is an equilibrium-controlled process.[2] The reaction is driven to completion by applying Le Châtelier's principle. Using a large excess of the alcohol (ethanol), which also serves as the solvent, shifts the equilibrium towards the product side. The strong acid catalyst (H₂SO₄) not only protonates the carbonyl oxygen to increase its electrophilicity but also acts as a dehydrating agent, sequestering the water byproduct that would otherwise favor the reverse reaction.[3]
Experimental Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-thienyl)butanoic acid (17.0 g, 0.1 mol).
-
Reagent Addition: Add 100 mL of absolute ethanol. While stirring, cautiously add concentrated sulfuric acid (2 mL) dropwise.
-
Reflux: Heat the mixture to reflux using a heating mantle and continue for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the residual acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).[4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield Ethyl 4-(2-thienyl)butanoate as a clear oil.
Chemical Reactivity and Stability
The reactivity of Ethyl 4-(2-thienyl)butanoate is dominated by the interplay between the ester functional group and the aromatic thiophene ring.
-
Ester Hydrolysis: The most common reaction is hydrolysis back to the parent carboxylic acid. This can be achieved under acidic conditions (reversal of Fischer esterification) or, more typically, under basic conditions (saponification) using a base like sodium hydroxide, which proceeds irreversibly.
-
Thiophene Ring Reactivity: The thiophene ring can undergo electrophilic aromatic substitution (e.g., halogenation, nitration). The electron-donating nature of the alkyl substituent directs incoming electrophiles primarily to the 5-position of the ring.
-
Stability and Storage: As an ester, the compound is generally stable under neutral conditions.[5] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can catalyze decomposition or lead to vigorous reactions.[5]
Applications in Research and Drug Development
The utility of this compound in a research context, especially for drug discovery, is primarily as a structural scaffold and synthetic precursor.
The Thiophene Moiety as a Benzene Bioisostere
In medicinal chemistry, a thiophene ring is often used as a substitute for a benzene ring. This strategic replacement can have profound effects on the biological activity of a molecule. The sulfur atom introduces a dipole, can act as a hydrogen bond acceptor, and alters the metabolic profile, potentially blocking sites of oxidative metabolism that would occur on a phenyl ring.
Role as a Synthetic Intermediate
Ethyl 4-(2-thienyl)butanoate serves as a key building block for constructing more complex molecules. The ester can be reduced to an alcohol, converted to an amide, or the alpha-carbon can be functionalized after deprotonation. Its precursor, 4-(2-thienyl)butyric acid, is used in the preparation of calpain inhibitors for muscular dystrophy and anti-diabetic agents.[6]
Safety and Handling
Adherence to proper safety protocols is mandatory when handling any research chemical.
Hazard Identification
While specific toxicology data for this compound is limited, data from close structural analogs (e.g., other esters and thiophene derivatives) suggest the following potential hazards:
| Hazard Type | GHS Classification (Anticipated) | Precautionary Statement |
| Acute Toxicity | May be harmful if swallowed. | Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection/face protection. |
| Flammability | Flammable liquid and vapor (based on ethyl butyrate).[7] | Keep away from heat, sparks, and open flames. |
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or chemical splash goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A standard laboratory coat should be worn.
Handling and Engineering Controls
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Take precautionary measures against static discharge, as vapors may form flammable mixtures with air.
References
-
PubChem. (n.d.). Ethyl butyrate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
MiMeDB. (2024). Showing metabocard for Ethyl butanoate (MMDBc0033431). The Microbial Metabolite Database. Retrieved February 7, 2026, from [Link]
-
Chemsrc. (2023). ethyl butanoate | CAS#:105-54-4. Retrieved February 7, 2026, from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Thienyl)Butyric Acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Restek. (n.d.). Ethyl butyrate. EZGC Method Translator. Retrieved February 7, 2026, from [Link]
-
ECHA. (n.d.). A mixture of: 7,9,9-trimethyl-3,14-dioxa-4,13-dioxo-5,12-diazahexadecane-1,16-diylprop-2-enoate. European Chemicals Agency. Retrieved February 7, 2026, from [Link]
- MIT OpenCourseWare. (n.d.). Experiment 10: Fischer Esterification. Retrieved February 7, 2026, from a URL similar to the one provided in the search results.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.
-
Georganics. (n.d.). 4-(2-Thienyl)butyric acid. Retrieved February 7, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved February 7, 2026, from [Link]
- Chemdad. (n.d.). 4-(2-THIENYL)BUTYRIC ACID. Retrieved February 7, 2026, from a URL similar to the one provided in the search results.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. ethyl butanoate | CAS#:105-54-4 | Chemsrc [chemsrc.com]
- 6. 4-(2-THIENYL)BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. ETHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
